Glycocyamine phosphate
Description
Structure
2D Structure
Properties
CAS No. |
81129-50-2 |
|---|---|
Molecular Formula |
C3H10N3O6P |
Molecular Weight |
215.10 g/mol |
IUPAC Name |
2-(diaminomethylideneamino)acetic acid;phosphoric acid |
InChI |
InChI=1S/C3H7N3O2.H3O4P/c4-3(5)6-1-2(7)8;1-5(2,3)4/h1H2,(H,7,8)(H4,4,5,6);(H3,1,2,3,4) |
InChI Key |
HBOGVDDPCCTYJI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)N=C(N)N.OP(=O)(O)O |
Origin of Product |
United States |
Biosynthesis and Metabolic Intermediates of Glycocyamine
Precursors and Initial Enzymatic Reactions
The journey of glycocyamine (B1671910) biosynthesis begins with the indispensable roles of two amino acids: L-arginine and glycine (B1666218). These molecules serve as the foundational substrates for the initial and rate-limiting step in the production of creatine (B1669601). researchgate.netnih.gov
The synthesis of glycocyamine is initiated by the enzymatic activity of L-arginine:glycine amidinotransferase (AGAT). wikipedia.org This enzyme catalyzes the transfer of an amidino group from L-arginine to glycine, yielding glycocyamine and L-ornithine as products. wikipedia.orgreactome.org The AGAT-driven reaction is considered the committed step in creatine biosynthesis. wikipedia.orgebi.ac.uk The primary sites of AGAT activity in the human body are the kidneys and pancreas. nih.govappliedbioenergetics.org
The regulation of AGAT is a critical control point in the creatine synthesis pathway. Its activity is subject to a feedback repression mechanism by creatine, the end-product of the pathway. wikipedia.org This means that when creatine levels are high, the synthesis of AGAT is suppressed, thereby reducing the production of glycocyamine. Conversely, low levels of creatine can lead to an upregulation of AGAT activity. Hormonal factors also appear to play a role in regulating AGAT, with growth hormone and thyroxine potentially inducing its activity. wikipedia.org Furthermore, sex hormones may influence AGAT levels; for instance, testosterone (B1683101) has been shown to increase its activity in male rats, while estrogen has the opposite effect. wikipedia.org Pathological conditions can also impact AGAT function, as seen in cases of ornithine aminotransferase deficiency where the accumulation of ornithine inhibits AGAT, leading to reduced glycocyamine and creatine production. nih.gov
The biosynthesis of glycocyamine is intrinsically linked to the metabolic pools of its precursor amino acids, arginine and glycine. The availability of these substrates directly influences the rate of glycocyamine synthesis. The AGAT-catalyzed reaction draws from the cellular pools of L-arginine and glycine, and in turn, produces L-ornithine. wikipedia.org This L-ornithine can then enter the urea (B33335) cycle, highlighting a direct connection between creatine biosynthesis and nitrogen metabolism. wikipedia.org The synthesis of glycocyamine can also spare arginine for other metabolic functions, such as protein synthesis. researchgate.net
Conversion Pathways to Creatine and Phosphocreatine (B42189)
Following its synthesis, glycocyamine undergoes a crucial methylation step to form creatine, which is then phosphorylated to become the high-energy compound phosphocreatine.
The conversion of glycocyamine to creatine is catalyzed by the enzyme guanidinoacetate N-methyltransferase (GAMT). wikipedia.orgwikipedia.org This reaction involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to glycocyamine, resulting in the formation of creatine and S-adenosyl-L-homocysteine (SAH). nih.gov The liver is the primary site of GAMT activity. cambridge.org After its synthesis in the kidneys, glycocyamine is transported via the bloodstream to the liver for this methylation process. wikipedia.org
Deficiencies in GAMT activity, due to mutations in the GAMT gene, lead to a rare inborn error of metabolism known as GAMT deficiency. nih.govmedlineplus.gov This condition results in a buildup of glycocyamine and a deficiency of creatine, leading to severe neurological symptoms. hrsa.govnih.gov
Glycocyamine is the immediate precursor to creatine. caringsunshine.com Once creatine is synthesized from glycocyamine, it is released into the bloodstream and taken up by tissues with high energy requirements, such as skeletal muscle and the brain. wikipedia.org Inside these cells, creatine is phosphorylated by creatine kinase to form phosphocreatine. wikipedia.org
Phosphocreatine serves as a rapidly available reserve of high-energy phosphate (B84403) bonds. wikipedia.org During periods of high energy demand, phosphocreatine can donate its phosphate group to adenosine (B11128) diphosphate (B83284) (ADP) to rapidly regenerate adenosine triphosphate (ATP), the primary energy currency of the cell. wikipedia.org This phosphocreatine-ATP system is vital for maintaining cellular energy homeostasis. While phosphorylated guanidinoacetate (GAP) has been shown in animal models to potentially substitute for phosphocreatine in cases of GAMT deficiency, the primary and most efficient pathway for cellular energy buffering relies on the conversion of glycocyamine to creatine and subsequently to phosphocreatine. researchgate.net
Interconnections with other Metabolic Cycles
The metabolism of glycocyamine is not an isolated pathway but is interconnected with several other key metabolic cycles. As previously mentioned, the production of L-ornithine as a byproduct of the AGAT reaction links glycocyamine synthesis to the urea cycle . wikipedia.org
Furthermore, the methylation of glycocyamine by GAMT is dependent on the availability of S-adenosyl-L-methionine (SAM), a universal methyl donor. This connects glycocyamine metabolism to one-carbon metabolism , which is crucial for numerous biological processes, including DNA methylation and the synthesis of various molecules. The conversion of SAM to S-adenosyl-L-homocysteine (SAH) during this reaction also has implications for methylation potential within the cell.
Links to the Urea Cycle
The biosynthesis of glycocyamine is metabolically linked to the urea cycle, the primary pathway for the excretion of excess nitrogen as urea, which occurs mainly in the liver. wikipedia.orgwikipedia.org The connection is established through the common substrate, L-arginine. nih.gov
L-arginine stands at a metabolic crossroads. It can be utilized by two different enzymes for two distinct pathways:
Arginase: A key enzyme in the urea cycle, which cleaves L-arginine to produce urea and L-ornithine. ucl.ac.ukupr.edu
L-arginine:glycine amidinotransferase (AGAT): The enzyme that initiates creatine synthesis by using L-arginine to produce glycocyamine. wikipedia.org
This shared dependency on L-arginine creates a competitive balance between the need for nitrogen waste disposal and the synthesis of creatine. nih.gov The by-product of the AGAT reaction, ornithine, is also an intermediate in the urea cycle. wikipedia.orgwikipedia.org In the urea cycle, ornithine combines with carbamoyl (B1232498) phosphate to form citrulline. wikipedia.org Therefore, the synthesis of glycocyamine not only consumes a urea cycle substrate (arginine) but also produces a urea cycle intermediate (ornithine). wikipedia.org
Furthermore, arginine serves as an allosteric activator for N-acetylglutamate synthase, the enzyme that produces an essential activator for carbamoyl phosphate synthetase I, the rate-limiting step of the urea cycle. wikipedia.orgnih.gov This complex interplay highlights a sophisticated regulatory mechanism connecting protein metabolism, nitrogen excretion, and high-energy phosphate metabolism.
| Molecule | Role in Glycocyamine Synthesis | Role in Urea Cycle |
|---|---|---|
| L-Arginine | Substrate for AGAT to produce glycocyamine | Substrate for Arginase to produce urea; Allosteric activator of the cycle |
| L-Ornithine | Product of the AGAT reaction | Intermediate; combines with carbamoyl phosphate |
| AGAT | Catalyzes the first step of creatine synthesis | Competes with Arginase for L-arginine |
| Arginase | Competes with AGAT for L-arginine | Catalyzes the final step, producing urea |
Methyl Group Metabolism and S-Adenosylmethionine (SAM)
The second step in the creatine biosynthesis pathway, the conversion of glycocyamine to creatine, is critically dependent on methyl group metabolism. wikipedia.org This reaction is catalyzed by the enzyme guanidinoacetate N-methyltransferase (GAMT) and utilizes S-adenosylmethionine (SAM or AdoMet) as the sole methyl group donor. wikipedia.orgresearchgate.netgenomeitall.com
SAM is a pivotal metabolite in cellular biochemistry, serving as the universal donor of methyl groups for the methylation of DNA, RNA, proteins, and other molecules. nih.govamsbio.comresearchgate.net The synthesis of creatine is a major consumer of SAM. wikipedia.org
The process unfolds as follows:
Methyl Group Transfer: GAMT facilitates the transfer of a methyl group from SAM to glycocyamine. researchgate.net
Product Formation: This reaction yields creatine and S-adenosylhomocysteine (SAH or AdoHcy). researchgate.netreactome.org
SAM Regeneration Cycle: SAH is subsequently hydrolyzed to homocysteine. Homocysteine can then be remethylated back to methionine, the precursor for SAM, in reactions that often require folate and vitamin B12, thus completing the cycle. genomeitall.com
The heavy reliance of creatine synthesis on SAM means that the availability of methionine and cofactors like folate and B12 can directly impact the body's ability to produce creatine. wikipedia.org A high metabolic flux through the creatine pathway can deplete methyl groups, leading to elevated levels of homocysteine if the regeneration cycle cannot keep pace. wikipedia.org This connection firmly embeds glycocyamine and creatine metabolism within the broader network of one-carbon metabolism. genomeitall.com
| Substrate/Enzyme | Role in the Methylation of Glycocyamine |
|---|---|
| Glycocyamine (Guanidinoacetate) | Acceptor of the methyl group. |
| S-Adenosylmethionine (SAM) | The universal methyl group donor. nih.gov |
| Guanidinoacetate N-methyltransferase (GAMT) | Enzyme that catalyzes the transfer of the methyl group from SAM to glycocyamine. wikipedia.org |
| Creatine | The methylated product. |
| S-Adenosylhomocysteine (SAH) | The demethylated by-product of SAM. researchgate.net |
Glycocyamine Kinase Gk System: Enzymology and Structural Biology
Enzymatic Mechanism of Phosphoryl Transfer
The core function of glycocyamine (B1671910) kinase is the catalysis of a phosphoryl transfer reaction, a fundamental process in cellular bioenergetics. This enzymatic activity ensures a rapid replenishment of ATP pools during periods of intense metabolic activity.
The enzymatic activity of glycocyamine kinase is critically dependent on the presence of magnesium ions (Mg²⁺). nih.govacs.org Mg²⁺ acts as an essential cofactor in the phosphoryl transfer reaction. nih.gov Its primary role involves coordinating with the phosphate (B84403) groups of the ATP molecule, forming a Mg²⁺-ATP complex that is the actual substrate for the enzyme. nih.gov This coordination neutralizes some of the negative charges on the phosphate groups, making the terminal gamma-phosphate more susceptible to nucleophilic attack by the guanidino group of glycocyamine. nih.gov This electrostatic activation is a common feature among kinases and is fundamental for efficient phosphoryl transfer. nih.gov The Mg²⁺ ion helps to properly orient the ATP molecule within the active site and facilitates the departure of the leaving group, ADP. nih.gov
Glycocyamine kinase catalyzes the reversible reaction between its substrates, a characteristic that is vital for its function as an energy buffer. nih.gov The direction of the reaction is dictated by the cellular energy state, specifically the intracellular concentrations of ATP, ADP, glycocyamine, and phosphoglycocyamine.
Reaction: Phosphoglycocyamine + ADP + H⁺ ↔ Glycocyamine + ATP
During times of high energy consumption, the concentration of ADP rises, driving the reaction in the forward direction to produce ATP. physio-pedia.com Conversely, during periods of rest or low energy demand, when ATP is abundant, the reverse reaction is favored, converting glycocyamine and ATP into phosphoglycocyamine and ADP, thereby replenishing the phosphagen reserve. physio-pedia.comwikipedia.org This reversible mechanism allows phosphoglycocyamine to act as a temporal and spatial energy buffer, ensuring that ATP is readily available where and when it is needed most. nih.gov
Structural Determinants of Glycocyamine Kinase Function
The precise enzymatic function of glycocyamine kinase is dictated by its three-dimensional structure. X-ray crystallography has provided detailed insights into the architecture of the enzyme, revealing the structural basis for its catalytic activity and substrate specificity. nih.govosti.gov
The enzyme exhibits distinct conformational states depending on ligand binding. nih.gov In its unbound, or apo, state, GK adopts an "open" conformation. nih.govacs.org Upon binding of a transition state analogue (Mg²⁺-ADP-NO₃⁻-glycocyamine), the enzyme undergoes a significant conformational change. nih.govosti.gov Both subunits execute a "closure motion," creating a more compact structure that envelops the substrates in the active site. nih.govacs.org This induced-fit mechanism is crucial for positioning the substrates correctly for catalysis and sequestering them from the aqueous solvent. nih.gov
| Glycocyamine Kinase Structure | Resolution (Å) | State |
| Recombinant GKαβ | 2.6 | Apo (Open) |
| Recombinant GKββ | 2.4 | Apo (Open) |
| GKββ Complex | 2.3 | Bound to Transition State Analogue (Closed) |
Data sourced from studies on Glycocyamine Kinase from Namalycastis sp. nih.govnih.govacs.org
Glycocyamine kinase from Namalycastis sp. is a dimeric enzyme. nih.gov The physiological form is a heterodimer composed of an alpha (α) and a beta (β) subunit, which are derived from a common pre-mRNA via alternative splicing. nih.govacs.org The N-terminus of the β subunit is 16 amino acids longer than that of the α subunit. nih.govnih.gov
The primary interface between the subunits is mediated by their N-termini, similar to other dimeric phosphagen kinases like creatine (B1669601) kinase. nih.govosti.gov However, loops from the C-terminal domain also contribute to subunit contacts. nih.gov A key finding is the inherent asymmetry at the dimer interface. In both the GKαβ heterodimer and the GKββ homodimer, the two N-termini adopt different conformations. nih.govacs.org In the structurally defined GKαβ heterodimer, the longer N-terminus of the β-subunit is securely anchored at the dimer interface. nih.govacs.org In contrast, portions of the N-termini in the GKββ homodimer are disordered, suggesting that the interface in the physiological heterodimer has been optimized for stability and function. nih.govacs.org
The active site of glycocyamine kinase is located in a cleft between the N- and C-terminal domains. nih.gov Structural analysis of the enzyme in complex with a transition state analogue reveals the specific interactions that determine substrate specificity. nih.gov
Upon binding the transition state analogue, both active sites of the GK dimer become occupied, and both subunits adopt the closed conformation. nih.gov This contrasts with some other phosphagen kinases where only one active site is occupied. nih.gov The binding of glycocyamine involves several key interactions. nih.gov Two conserved residues, Glutamate 243 (Glu243) and Cysteine 294 (Cys294), interact with the guanidinium (B1211019) group of glycocyamine. nih.gov The specificity for glycocyamine over other guanidinium compounds is conferred by other specific interactions. nih.govelsevierpure.com For instance, the carboxylate group of glycocyamine forms a hydrogen bond with the backbone amide of Threonine 84 (Thr84). nih.gov Additionally, Glutamate 336 (Glu336) interacts with the glycocyamine guanidine (B92328) group, while Lysine 83 (Lys83) and Thr84 help to sequester the substrate from the solvent. nih.gov These precise interactions ensure the correct positioning of glycocyamine for the phosphoryl transfer from ATP, highlighting the highly evolved nature of the active site. nih.govnih.gov
Substrate Specificity and Evolutionary Relationships within Phosphagen Kinases
The substrate specificity of phosphagen kinases (PKs) is a testament to the evolutionary adaptation of enzymes to the specific metabolic needs of different organisms. annualreviews.org This family of enzymes, which includes Glycocyamine Kinase (GK), Creatine Kinase (CK), and Arginine Kinase (AK), catalyzes the reversible transfer of a phosphoryl group from ATP to a guanidino substrate. mdpi.comnih.gov While they share a conserved structural fold and catalytic mechanism, their preference for specific phosphagen substrates is a key distinguishing feature. mdpi.com
Comparative Analysis with Creatine Kinase and Arginine Kinase
Glycocyamine Kinase, primarily found in certain invertebrates like annelids, utilizes glycocyamine as its phosphagen substrate. nih.gov In contrast, Creatine Kinase, the predominant phosphagen kinase in vertebrates, shows a high specificity for creatine. mdpi.com Arginine Kinase is characteristic of many invertebrates and uses arginine as its substrate. mdpi.comwooster.edu
The key differences in substrate specificity can be attributed to the specific architecture of the active site. Glycocyamine is the smallest of the three phosphagens, followed by creatine (which is a methylated form of glycocyamine), and then the larger arginine molecule. The active sites of these kinases have evolved to accommodate these size and chemical differences.
| Feature | Glycocyamine Kinase (GK) | Creatine Kinase (CK) | Arginine Kinase (AK) |
| Primary Substrate | Glycocyamine | Creatine | Arginine |
| Quaternary Structure | Heterodimer (αβ) | Homodimer | Monomer |
| Substrate Size | Smallest | Intermediate | Largest |
| Key Active Site Feature | Longer phosphagen-specificity loop | "Specificity pocket" for the methyl group | Shorter phosphagen-specificity loop to accommodate the larger substrate |
This table provides a comparative overview of the key features of Glycocyamine Kinase, Creatine Kinase, and Arginine Kinase.
Residues Governing Phosphagen Specificity
The precise molecular recognition of the correct phosphagen substrate is governed by specific amino acid residues within the active site of the kinase. The "phosphagen-specificity loop" is a critical structural element in this regard. The length and composition of this loop are inversely correlated with the size of the phosphagen substrate. nih.gov
In Glycocyamine Kinase, this loop is the longest, allowing it to interact effectively with the small glycocyamine molecule. nih.gov Conversely, Arginine Kinase has the shortest loop to accommodate the bulky arginine substrate. nih.gov Creatine Kinase has a loop of intermediate length. nih.gov
Specific residue substitutions within and around the active site play a crucial role in defining specificity. For instance, studies involving the site-directed mutagenesis of creatine kinase to alter its specificity to glycocyamine have highlighted the importance of residues in flexible loops that fold over the bound substrates. nih.gov A significant finding is that substrate specificity in the phosphagen kinase family appears to be achieved through the precise alignment of substrates in the active site to maximize catalytic efficiency, rather than through simple selective molecular recognition. nih.gov
In GK, residues such as Phe79 and Tyr80 on the N-terminal domain and Leu339 on the C-terminal domain are conserved and help to "lock" the enzyme in a closed conformation upon substrate binding. nih.gov In Creatine Kinase, a key residue, Val325, is part of a hydrophobic pocket that accommodates the N-methyl group of creatine, a feature absent in glycocyamine and arginine. nih.gov The interaction between His66 and Asp326 is also important for catalysis in CK. nih.gov In Arginine Kinase, charged residues are more prevalent in the specificity-determining regions to interact with the guanidinium group of arginine. nih.gov
| Enzyme | Key Residues/Regions | Role in Specificity |
| Glycocyamine Kinase | Long phosphagen-specificity loop, Phe79, Tyr80, Leu339 | Accommodates the small glycocyamine substrate and stabilizes the closed conformation. |
| Creatine Kinase | Val325, His66, Asp326 | Forms a hydrophobic pocket for the creatine methyl group and facilitates catalysis. |
| Arginine Kinase | Short phosphagen-specificity loop, charged residues | Accommodates the larger arginine substrate and interacts with its guanidinium group. |
This table summarizes the key residues and structural regions that govern substrate specificity in Glycocyamine Kinase, Creatine Kinase, and Arginine Kinase.
Regulation of Glycocyamine Kinase Activity
The regulation of enzyme activity is crucial for maintaining cellular homeostasis, especially for enzymes like phosphagen kinases that are central to energy metabolism. annualreviews.orgmdpi.com Regulatory mechanisms can include allosteric modulation and post-translational modifications.
Allosteric Modulation
Allosteric regulation involves the binding of an effector molecule to a site on the enzyme other than the active site, leading to a conformational change that either enhances or inhibits enzyme activity. nih.gov While allosteric regulation is a well-established mechanism for many enzymes, including some kinases, there is currently a lack of specific research on the allosteric modulation of Glycocyamine Kinase.
However, studies on the closely related Creatine Kinase suggest that it is an allosteric enzyme. nih.gov For muscle CK, molecules such as phosphoenolpyruvate (B93156) (PEP) and ADP have been shown to act as effectors, increasing the enzyme's specific activity. nih.gov The dependence of the reaction rate on substrate concentrations for CK does not follow simple Michaelis-Menten kinetics, which is often indicative of allosteric behavior. nih.gov Given the structural and functional similarities within the phosphagen kinase family, it is plausible that Glycocyamine Kinase may also be subject to allosteric regulation by cellular metabolites that signal the energy state of the cell. For instance, the products of the GK reaction, such as ATP, could potentially act as feedback inhibitors, while substrates like ADP might serve as activators. However, without direct experimental evidence, this remains speculative.
Interestingly, structural studies of GK from Namalycastis sp. did not find support for the negative cooperativity that has been proposed for CK, suggesting there may be differences in the regulatory mechanisms between these two closely related enzymes. nih.gov
Post-Translational Modifications (if applicable, based on further search results)
Post-translational modifications (PTMs) are covalent modifications to proteins after their synthesis, which can significantly alter their function, localization, and stability. nih.govreactome.org Common PTMs for kinases include phosphorylation, which can act as a molecular switch to turn activity on or off. abcam.com
As with allosteric modulation, there is a notable absence of specific studies detailing the post-translational modification of Glycocyamine Kinase in the current scientific literature. The general mechanisms of PTMs in regulating kinase activity are well-documented for a vast number of other kinases. nih.govabcam.com For example, phosphorylation of serine, threonine, or tyrosine residues is a widespread mechanism for controlling kinase activity. abcam.com Other modifications such as acetylation, methylation, and ubiquitination also play regulatory roles in various cellular processes. abcam.com
Given that GK is a key enzyme in cellular energy metabolism, it is conceivable that its activity could be regulated by PTMs in response to cellular signals. For instance, phosphorylation by an upstream kinase could modulate its activity in response to hormonal signals or changes in the cellular energy charge. However, until specific research is conducted on Glycocyamine Kinase, the existence and nature of any such regulatory PTMs remain unknown.
Comparative Biochemistry and Phylogenomic Distribution of Glycocyamine Phosphate Systems
Diversity of Guanidino-Phosphagens Across Biological Kingdoms
Phosphagens are high-energy storage compounds, primarily found in animal muscle tissue, that serve as a rapid reserve of phosphoryl groups for the regeneration of adenosine (B11128) triphosphate (ATP) during intense metabolic activity. wikipedia.org These phosphorylated guanidino compounds are crucial for maintaining energy homeostasis in cells with high and fluctuating energy demands. mdpi.com While the phosphocreatine (B42189) system is characteristic of vertebrates, the animal kingdom displays a remarkable diversity of at least eight distinct phosphagen systems, each utilizing a specific guanidino compound and its corresponding kinase. nih.govresearchgate.netproquest.com These include systems based on arginine, creatine (B1669601), glycocyamine (B1671910), taurocyamine (B43773), hypotaurocyamine, lombricine (B1675040), opheline, and thalassemine. proquest.com The distribution of these systems follows distinct phylogenetic lines, reflecting a complex evolutionary history of energy metabolism. nih.govresearchgate.net
The glycocyamine phosphate (B84403) system, utilizing glycocyamine (also known as guanidinoacetic acid) as the guanidino substrate, is notably present in specific invertebrate phyla, particularly among annelids (segmented worms). cancer.govnih.govnih.gov Research has identified glycocyamine kinase (GK), the enzyme responsible for the reversible phosphorylation of glycocyamine, in polychaete worms such as Neanthes diversicolor. nih.govnih.gov Annelids, as a group, exhibit a variety of phosphagen systems, sometimes having more than one type. royalsocietypublishing.org For instance, some annelid species possess systems for lombricine phosphate or taurocyamine phosphate, and the presence of glycocyamine phosphate represents another layer of this diversity. nih.govnih.gov While arginine phosphate is the most widespread phosphagen in invertebrates, including many molluscs and arthropods, the discovery of distinct phosphagens like this compound in groups like annelids highlights specialized evolutionary pathways in cellular bioenergetics. researchgate.netnih.govresearchgate.net
Distribution of Major Phosphagens in Selected Animal Phyla
| Phylum | Primary Phosphagen(s) | Representative Organisms |
|---|---|---|
| Annelida | This compound, Lombricine phosphate, Taurocyamine phosphate, Creatine phosphate | Polychaete worms, Earthworms |
| Mollusca | Arginine phosphate | Abalone, Clams |
| Arthropoda | Arginine phosphate | Shrimp, Crayfish, Insects |
| Echinodermata | Creatine phosphate, Arginine phosphate | Sea urchins, Sea cucumbers |
| Chordata (Vertebrates) | Creatine phosphate | Fish, Mammals, Birds |
The primary distinction between the this compound system of invertebrates and the phosphocreatine system of vertebrates lies in the chemical nature of the guanidine (B92328) substrate and the thermodynamic properties of the kinase reaction. biologists.comnih.gov Vertebrates exclusively use creatine as their phosphagen, catalyzed by creatine kinase (CK). biologists.comvedantu.com In contrast, certain invertebrates, like specific annelids, utilize glycocyamine and glycocyamine kinase (GK). nih.gov
A crucial difference is the thermodynamic poise of the reactions. The apparent equilibrium constant (K') for the creatine kinase reaction is significantly higher than that for other phosphagen kinases, including glycocyamine kinase. biologists.comnih.gov Studies have shown the K' value for the GK reaction is approximately 29% of that for the CK reaction. biologists.comnih.gov This indicates that the phosphocreatine system can buffer ATP at much higher ATP/ADP ratios, making it a thermodynamically more potent energy reserve. biologists.comnih.gov While this suggests phosphocreatine is a functional improvement for the high-energy demands of vertebrate muscle, the lower K' of systems like this compound may offer advantages under specific physiological conditions, such as intracellular acidosis. biologists.comnih.gov
Evolutionary Trajectories of Phosphagen Kinases
Phosphagen kinases (PKs) are a highly conserved family of enzymes that evolved from a common ancestral gene. biologists.com Sequence analyses reveal significant homology across different kinases, such as arginine kinase (AK), glycocyamine kinase (GK), and creatine kinase (CK). nih.govbiologists.com The evolutionary history of this enzyme family is marked by events of gene duplication, fusion, and divergence, leading to the diverse array of phosphagen systems observed today.
Gene duplication and subsequent fusion have been frequent and likely independent events throughout the evolution of phosphagen kinases. nih.gov This is evidenced by the existence of multi-domain kinases in several invertebrate groups. For example, unusual two-domain arginine kinases have been found in marine clams, where the amino acid sequence clearly shows two homologous domains within a single polypeptide chain. nih.gov
Phylogenetic analysis based on the amino acid sequences of various phosphagen kinases separates them into distinct clusters corresponding to their substrate specificity. nih.gov The glycocyamine kinase cluster is more closely related to the creatine kinase cluster than to the arginine kinase cluster. nih.gov Specifically, Neanthes diversicolor glycocyamine kinase shows 50-58% sequence similarity with creatine kinases but only 37-39% similarity with invertebrate arginine kinases. nih.gov This suggests that glycocyamine kinase and creatine kinase likely diverged from a common ancestor more recently than their split from the arginine kinase lineage. nih.govwooster.edu
The evolution of different phosphagen systems represents an adaptation to varying metabolic needs and physiological pressures. mdpi.com The primary role of these systems is to act as a temporal and spatial buffer for ATP, ensuring a constant supply of energy during periods of high demand that cannot be met immediately by glycolysis or oxidative phosphorylation. wikipedia.orgnih.govresearchgate.net
The transition from arginine kinase-dominated systems in most invertebrates to the creatine kinase system in vertebrates is a significant evolutionary event. researchgate.net The higher thermodynamic potential of the phosphocreatine system is considered an adaptation that provides a more efficient energy buffer, supporting the more active lifestyles and complex neuromuscular systems of vertebrates. biologists.com The existence of other systems, such as the this compound system in annelids, illustrates lineage-specific adaptations. These systems are finely tuned to the specific energy requirements of the organisms in their particular ecological niches, providing an effective, albeit thermodynamically different, means of managing cellular energy homeostasis. nih.gov
Physiological Roles in Diverse Organisms
The fundamental physiological role of all phosphagen systems, including the this compound system, is to maintain cellular energy homeostasis. nih.govwooster.edu This is achieved through several key functions:
Temporal ATP Buffering : In tissues with high and variable energy turnover, such as muscle and nerve cells, phosphagen systems provide an immediate source of high-energy phosphate to regenerate ATP from ADP. nih.govresearchgate.net This buffering capacity ensures that the ATP/ADP ratio remains high, which is critical for powering cellular processes like muscle contraction and ion transport. biologists.com
Intracellular Energy Transport : In large, polarized cells like spermatozoa or photoreceptors, phosphagen systems can act as an energy shuttle. nih.govnih.gov Phosphagens diffuse from the site of ATP production (mitochondria) to the site of ATP consumption (e.g., flagellar dynein ATPases), where the kinase catalyzes the regeneration of ATP. This "phosphagen shuttle" facilitates the efficient transport of energy over cellular distances. nih.gov
Regulation of Inorganic Phosphate : By sequestering phosphate in a high-energy bond, phosphagen kinase reactions help regulate the intracellular concentration of inorganic phosphate (Pi). nih.govresearchgate.net This can have downstream effects on metabolic pathways, such as glycogenolysis, which are sensitive to Pi levels. nih.gov
While these roles are common to all phosphagen systems, the specific compound used—be it this compound, arginine phosphate, or creatine phosphate—is adapted to the physiology of the particular organism. mdpi.com The presence of glycocyamine kinase in the body wall musculature of polychaetes suggests its crucial role in providing energy for locomotion and other muscular activities in these invertebrates. nih.gov
Comparative Thermodynamic Properties of Phosphagen Kinase Reactions
| Phosphagen System | Enzyme | Relative Equilibrium Constant (K')* |
|---|---|---|
| Phosphocreatine | Creatine Kinase (CK) | 100% |
| This compound | Glycocyamine Kinase (GK) | 29% |
| Taurocyamine Phosphate | Taurocyamine Kinase (TK) | 29% |
| Lombricine Phosphate | Lombricine Kinase (LK) | 32% |
| Arginine Phosphate | Arginine Kinase (AK) | 13% |
*Values are expressed as a percentage relative to the K' of the creatine kinase reaction under similar physiological conditions. biologists.comnih.gov
Energy Homeostasis in Specific Tissues/Cell Types
This compound is a phosphagen, a class of high-energy phosphate storage compounds primarily found in animal tissues with fluctuating energy requirements. Functioning as a dynamic reservoir of phosphoryl groups, the this compound system is crucial for maintaining adenosine triphosphate (ATP) homeostasis. This is accomplished through the reversible reaction catalyzed by glycocyamine kinase (GK):
Glycocyamine + ATP ↔ this compound + ADP
This system acts as a temporal ATP buffer. During periods of high energy demand, such as intense muscle contraction, the concentration of adenosine diphosphate (B83284) (ADP) rises. The glycocyamine kinase reaction proceeds in the forward direction, transferring a phosphate group from this compound to ADP, thereby rapidly regenerating ATP. Conversely, during periods of rest or low metabolic activity when ATP is plentiful from oxidative phosphorylation or glycolysis, the reverse reaction replenishes the this compound pool.
The primary tissues utilizing the this compound system are those with high and variable rates of energy turnover. This is most prominently observed in the muscular tissues of certain invertebrates, particularly within the phylum Annelida (segmented worms). In these organisms, this compound fuels essential activities such as locomotion, burrowing, and feeding by ensuring a consistent supply of ATP to contractile cells. While direct quantitative data on the concentration of this compound in specific annelid tissues is limited in the literature, the widespread presence and activity of glycocyamine kinase in their body wall musculature underscore its significant role in cellular bioenergetics.
The distribution of phosphagen systems is phylogenetically distinct. While vertebrates predominantly rely on creatine phosphate, various invertebrate phyla utilize a range of other phosphagens, including arginine phosphate, taurocyamine phosphate, lombricine phosphate, and this compound. The presence of glycocyamine kinase is a key biochemical marker for the functional importance of its corresponding phosphagen in the energy metabolism of the organisms in which it is found.
Table 1: Distribution of Key Phosphagen Kinase Systems in Annelida This table illustrates the variety of phosphagen systems present within the phylum Annelida, highlighting the co-existence of multiple systems in several species. The presence of Glycocyamine Kinase (GK) indicates a functional role for this compound.
| Family/Species | Arginine Kinase (AK) | Creatine Kinase (CK) | Glycocyamine Kinase (GK) | Lombricine Kinase (LK) | Taurocyamine Kinase (TK) |
| Arenicola marina | + | + | - | + | + |
| Nereis diversicolor | + | + | + | - | + |
| Glycera dibranchiata | + | - | + | - | + |
| Lumbricus terrestris | - | - | - | + | - |
| Sabella spallanzanii | + | + | - | - | + |
Data synthesized from phylogenetic and biochemical studies. "+" indicates presence of the enzyme system.
Adaptations to Varied Metabolic Demands
The presence and diversity of phosphagen systems, including the this compound system, represent a significant biochemical adaptation to varied metabolic demands, particularly in environments characterized by fluctuating oxygen availability and the need for bursts of high-intensity activity.
One of the most striking adaptations observed in annelids is the "pluriphosphagen" phenomenon, where multiple phosphagen systems coexist within the same organism, and sometimes within the same tissue. This biochemical diversity allows for a more nuanced and robust energy-buffering capacity. Different phosphagen systems have distinct thermodynamic properties and their substrates possess different diffusion coefficients. This compound, being one of the smaller phosphagen molecules, has a relatively high diffusion coefficient, which may facilitate rapid energy transport from sites of production to sites of utilization within the cell.
This co-expression of multiple phosphagen kinases is thought to provide a broader range of metabolic flexibility. For example, an organism facing a sudden need for intense muscular work (e.g., an escape response) can draw upon these immediate phosphagen reserves. In environments where oxygen levels can drop precipitously (hypoxia), such as in benthic sediments inhabited by many polychaete worms, a robust phosphagen pool is critical for surviving periods of anaerobic metabolism. During hypoxia, when oxidative phosphorylation is limited, the cell relies heavily on glycolysis and its phosphagen stores to maintain energy charge. The ability to regenerate ATP anaerobically via phosphagen kinases allows the organism to sustain vital cellular functions until oxygen becomes available again.
Phylogenomic studies of annelids suggest a specific evolutionary radiation of the genes encoding phosphagen kinases. The current consensus indicates that the genes for arginine, lombricine, and taurocyamine kinases diverged earliest, followed by the gene for glycocyamine kinase. This evolutionary pattern highlights the successive development of a complex and multifaceted energy management system tailored to the specific physiological and ecological needs of this diverse phylum. The retention of multiple systems, including the this compound pathway, underscores their adaptive advantage in meeting a wide spectrum of metabolic challenges.
Table 2: Proposed Evolutionary Divergence of Annelid Cytoplasmic Phosphagen Kinases This table shows the generally accepted chronological order of divergence for the major phosphagen kinase genes found in annelids, based on phylogenomic analysis.
| Order of Divergence | Phosphagen Kinase System |
| 1 (Earliest) | Arginine Kinase (AK) |
| 1 (Earliest) | Lombricine Kinase (LK) |
| 1 (Earliest) | Taurocyamine Kinase (TK) |
| 2 | Glycocyamine Kinase (GK) |
Mechanisms of Cellular Energy Homeostasis Regulation Involving Glycocyamine Phosphate
ATP Buffering and Energy Shuttle Models
The primary role of the glycocyamine (B1671910) phosphate (B84403) system is to act as a dynamic reservoir of high-energy phosphate bonds, providing both temporal and spatial energy buffering. nih.govnih.gov This system ensures that the concentration of ATP, the principal energy currency of the cell, is maintained within a narrow range despite large fluctuations in energy demand. nih.govnih.gov
The core of the buffering mechanism lies in the reversible reaction catalyzed by glycocyamine kinase:
Phosphoglycocyamine + ADP ↔ Glycocyamine + ATP
During periods of high energy consumption, ATP is hydrolyzed to ADP and inorganic phosphate (Pi), causing the cellular ADP concentration to rise. This increase in ADP shifts the equilibrium of the glycocyamine kinase reaction to the right, driving the rapid regeneration of ATP from phosphoglycocyamine. nih.gov This process effectively buffers the ATP pool, preventing a significant drop in the ATP/ADP ratio. Maintaining a high ATP/ADP ratio is critical for the thermodynamic favorability of numerous cellular processes that depend on ATP hydrolysis. frontiersin.org
In astrocyte-rich primary cultures, a similar phosphagen system (the creatine (B1669601) phosphate system) demonstrates this principle. The cellular content of the phosphagen is comparable to that of ATP, highlighting its substantial capacity as an energy buffer. nih.gov When both glycolysis and oxidative phosphorylation are impaired, the phosphagen pool is depleted first in the effort to maintain ATP levels, demonstrating its primary role in immediate energy replenishment. nih.gov
| Compound | Average Cellular Content (nmol/mg protein) | Role in Energy Homeostasis |
|---|---|---|
| Adenosine (B11128) Triphosphate (ATP) | 36.0 ± 6.4 | Primary energy currency |
| Adenosine Diphosphate (B83284) (ADP) | 2.9 ± 2.1 | Key regulator of ATP synthesis |
| Adenosine Monophosphate (AMP) | 1.7 ± 2.1 | Energy sensor (activates AMPK) |
| Phosphagen (e.g., Creatine Phosphate*) | 25.9 ± 10.8 | High-energy phosphate reservoir |
*Data from astrocyte cultures measuring Creatine Phosphate, illustrating the significant cellular reservoir of a phosphagen relative to ATP. nih.gov
Beyond temporal buffering, the glycocyamine phosphate system also functions as an energy shuttle, facilitating the transport of high-energy phosphates from sites of production to sites of consumption. wikipedia.orgnih.govresearchgate.netnih.gov This "phosphagen shuttle" is crucial because ATP, being a larger and more charged molecule, does not diffuse as freely through the crowded cellular environment as smaller molecules like phosphoglycocyamine. nih.gov
The model proposes that at the sites of ATP synthesis, primarily the mitochondria, glycocyamine kinase uses newly synthesized ATP to convert glycocyamine into phosphoglycocyamine. nih.govwikipedia.org Phosphoglycocyamine then diffuses through the cytoplasm to locations with high energy demand, such as the myofibrils in muscle cells. wikipedia.orgnih.gov At these locations, the reverse reaction occurs: phosphoglycocyamine donates its phosphate group to ADP to regenerate ATP locally, precisely where it is needed for processes like muscle contraction. The resulting free glycocyamine then diffuses back to the mitochondria to be "re-charged," completing the shuttle cycle. wikipedia.orgnih.gov
Studies on the analogous phosphocreatine (B42189) system in human muscle have measured its diffusion coefficient, providing quantitative support for the feasibility of the energy shuttle model. These measurements confirm that phosphagen diffusion is an effective mechanism for high-energy phosphate transport. nih.govnih.gov
| Metabolite | Unbounded Diffusion Coefficient (× 10⁻³ mm²/s) | Significance |
|---|---|---|
| Phosphocreatine (PCr)* | ~0.69 | Serves as a mobile carrier of high-energy phosphate. |
*Data from 31P-MRS measurements in human calf muscle, providing an analogue for the diffusion capacity of a phosphagen like this compound. nih.govnih.gov
Regulation of Metabolic Flux
Metabolic flux refers to the rate at which metabolites are processed through a metabolic pathway. nih.govnih.gov The this compound system plays a significant role in regulating cellular bioenergetics by coupling ATP production with its consumption, thereby influencing the flux through primary energy-generating pathways.
The phosphagen shuttle system is functionally coupled to both glycolysis and oxidative phosphorylation. nih.govfrontiersin.org In the mitochondria, the high rate of ATP synthesis from oxidative phosphorylation maintains a high ATP/ADP ratio, which drives the glycocyamine kinase reaction toward the synthesis of phosphoglycocyamine. wikipedia.orgfrontiersin.org This effectively captures the energy from mitochondrial respiration in a more mobile form.
The hydrolysis of ATP releases not only ADP but also inorganic phosphate (Pi). The accumulation of Pi can have inhibitory effects on several cellular processes, including the contractile machinery of muscle cells and key enzymes in energy metabolism. The this compound system helps to mitigate large fluctuations in cytosolic Pi concentration.
By rapidly re-phosphorylating ADP back to ATP, the system reduces the net accumulation of ATP hydrolysis products (ADP and Pi) during bursts of activity. While the reaction itself does not directly consume Pi, by buffering the ATP/ADP ratio, it helps maintain a more stable intracellular environment. This buffering action prevents the buildup of high levels of Pi that could otherwise impair cellular function and signal metabolic stress. nih.gov The maintenance of phosphate homeostasis is crucial, as abnormal Pi levels can trigger various signaling pathways and contribute to cellular dysfunction. nih.govresearchgate.net
Advanced Analytical Methodologies for Glycocyamine Phosphate Research
Spectroscopic Techniques in Glycocyamine (B1671910) Phosphate (B84403) Quantification and Dynamics
Spectroscopic methods are central to the study of glycocyamine phosphate, offering non-invasive ways to observe the molecule in vivo and powerful tools for its precise measurement in vitro.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying phosphorus-containing metabolites within intact biological systems.
In Vivo ³¹P NMR Spectroscopy: This technique allows for the direct observation of molecules containing phosphorus, such as this compound, within living cells and tissues. By detecting the ³¹P nucleus, researchers can monitor the relative concentrations of various energy-rich phosphates, including adenosine (B11128) triphosphate (ATP) and phosphocreatine (B42189). nih.gov In the context of this compound, ³¹P NMR can be used to track its synthesis, degradation, and role in cellular energy buffering in real-time without perturbing the biological system. The distinct chemical shift of the phosphate group in this compound would allow it to be resolved from other phosphate-containing compounds, and the signal intensity would be proportional to its concentration.
In Vitro ¹H and ¹³C NMR Spectroscopy: For more detailed structural and quantitative analysis, high-resolution ¹H and ¹³C NMR are employed on extracts from tissues or cells. ¹H NMR can identify and quantify the glycocyamine moiety, complementing the ³¹P NMR data. These in vitro studies are crucial for validating in vivo findings and for investigating the kinetics of enzymatic reactions involving this compound. nih.govru.nl For instance, NMR can be used to measure the rates of enzymatic synthesis or hydrolysis by monitoring the change in signal intensities of the substrate and product over time. nih.gov
Table 1: Illustrative ³¹P NMR Parameters for Phosphate Metabolites
| Metabolite | Typical Chemical Shift (ppm) vs. 85% H₃PO₄ | Key Information Provided |
|---|---|---|
| Inorganic Phosphate (Pi) | ~2-3 | Intracellular pH |
| Phosphocreatine (PCr) | ~ -2.5 | Energy reserve status |
| γ-ATP | ~ -5 | Cellular energy currency |
| α-ATP | ~ -10 | Cellular energy currency |
| β-ATP | ~ -19 | Cellular energy currency, Mg²⁺ binding |
| This compound | Hypothetical | Energy reserve status |
Mass spectrometry (MS) has become an indispensable tool in metabolomics for the sensitive and specific quantification of a wide range of metabolites, including this compound. nih.gov MS-based methods are particularly valuable due to their high throughput and ability to analyze complex mixtures. shimadzu.com
The general workflow involves ionization of the analyte, separation of ions based on their mass-to-charge (m/z) ratio, and detection. nih.gov Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used. For a polar and charged molecule like this compound, LC-MS is often the preferred method.
Quantification: Using tandem mass spectrometry (MS/MS), such as in Multiple Reaction Monitoring (MRM) mode, allows for highly selective and sensitive quantification. A specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored. This process minimizes interference from other molecules in the sample matrix. lcms.cz
Challenges and Solutions: A key challenge in metabolomics is the correct identification of compounds, especially distinguishing between isomers—molecules with the same chemical formula but different structures. nih.gov Chromatographic separation prior to MS analysis is crucial to resolve such isomers. Furthermore, the presence of the phosphate group can sometimes lead to in-source degradation, which must be accounted for during method development. nih.gov Derivatization techniques can be employed, particularly for GC-MS, to make the molecule more volatile and improve its chromatographic and mass spectrometric properties. nih.gov
Table 2: Example LC-MS/MS Parameters for Metabolite Quantification
| Parameter | Setting | Purpose |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative | Generates charged ions from the analyte |
| Capillary Voltage | 2.0 - 3.5 kV | Assists in the ionization process |
| Source Temperature | 120 - 150 °C | Aids in desolvation of the sample |
| Desolvation Temperature | 400 - 500 °C | Removes solvent from the ionized droplets |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification |
| Collision Energy | Analyte-dependent | Optimizes fragmentation for specific product ions |
Chromatographic Separation and Detection
Chromatographic techniques are essential for isolating this compound from the complex mixture of molecules present in biological samples, thereby enabling accurate quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of polar and non-volatile compounds like this compound. The method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). nih.gov
For a charged molecule like this compound, several HPLC modes can be employed:
Reversed-Phase (RP) HPLC: While challenging for very polar compounds, RP-HPLC can be used with ion-pairing agents that bind to the charged analyte and increase its retention on the nonpolar C18 stationary phase.
Ion-Exchange Chromatography (IEC): This mode is well-suited for separating charged molecules. Anion-exchange chromatography would effectively retain the negatively charged phosphate group of this compound.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.
Detection is typically achieved using UV detectors if the molecule has a chromophore, or more commonly, by coupling the HPLC system to a mass spectrometer (LC-MS) for superior specificity and sensitivity. nih.govnih.gov
Table 3: Example HPLC Method Parameters
| Parameter | Condition | Description |
|---|---|---|
| Column | C18 Reversed-Phase (25 cm x 4.6 mm, 5 µm) | Stationary phase for separation |
| Mobile Phase | Phosphate buffer / Methanol (97:3, v/v) | Solvent that carries the sample through the column nih.gov |
| Flow Rate | 1.0 mL/min | Speed at which the mobile phase moves |
| Detection | UV at 260 nm or Mass Spectrometry | Method for detecting the separated compound nih.gov |
| Run Time | 12 minutes | Total time for one sample analysis nih.gov |
Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly effective for charged molecules. nih.govfrontiersin.org Separation in CE is based on the differential migration of analytes in an electric field applied across a narrow capillary filled with an electrolyte solution. nih.gov The migration speed is determined by the analyte's charge-to-size ratio.
CE offers several advantages for the analysis of this compound:
High Efficiency and Resolution: CE can separate structurally similar compounds with high precision. springernature.com
Short Analysis Times: Separations are often completed within minutes. nih.gov
Minimal Sample Consumption: Only nanoliter volumes of sample are required.
Phosphate-based buffers are commonly used as the background electrolyte in CE separations. nih.govresearchgate.net Detection can be performed using UV-Vis absorbance or by coupling CE to a mass spectrometer (CE-MS), which provides structural information and enhances sensitivity.
Enzymatic Assays for Kinetic and Mechanistic Characterization
Enzymatic assays are fundamental for studying the enzymes that catalyze the synthesis and breakdown of this compound, such as glycocyamine kinase. These assays allow for the determination of key kinetic parameters like the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), which are crucial for understanding enzyme function. nih.gov
The principle of these assays is to measure the rate of the enzyme-catalyzed reaction by monitoring either the decrease in substrate concentration or the increase in product concentration over time.
Coupled-Enzyme Assays: A common approach is to use a coupled-enzyme system where the product of the primary reaction (e.g., ADP from the glycocyamine kinase reaction) is used as a substrate in a secondary reaction that produces a detectable change, such as a change in the absorbance of NADH. nih.gov It is critical to ensure the coupling enzyme system is not the rate-limiting step. nih.gov
Direct Detection Methods: The reaction can also be monitored directly by stopping the reaction at various time points and quantifying the substrate or product using methods like HPLC or MS. nih.gov This avoids potential interference from coupling enzymes.
Phosphate Detection Assays: Continuous kinetic assays can be designed to detect the formation of phosphate or pyrophosphate, which are products of many enzymatic reactions involving phosphorylated compounds. semanticscholar.orgnih.gov For example, an assay could measure the inorganic phosphate released during the hydrolysis of this compound. colby.edu
These kinetic and mechanistic studies are vital for understanding the regulation of metabolic pathways involving this compound and for the development of potential inhibitors. colby.edu
Table 4: Components of a Generic Kinase Assay Reaction Mixture
| Component | Example Concentration | Role in Assay |
|---|---|---|
| Buffer (e.g., Tris-HCl) | 10 mM, pH 7.2 | Maintain stable pH |
| Substrate (Glycocyamine) | Variable (around Kₘ) | Reactant for the enzyme |
| Co-substrate (ATP) | Saturating | Provides the phosphate group |
| Divalent Cation (MgCl₂) | 5 mM | Often required for enzyme activity |
| Enzyme (Glycocyamine Kinase) | Limiting amount | The catalyst being studied |
Coupled Enzyme Systems for Monitoring Reaction Progress
Coupled enzyme assays are a powerful method for continuously monitoring the activity of an enzyme when its substrate or product is not easily detectable. This indirect approach links the reaction of interest to a second, or even a third, enzymatic reaction that produces a readily measurable change, such as a shift in spectrophotometric absorbance.
For the study of this compound synthesis, a continuous spectrophotometric assay can be designed to monitor the activity of a putative glycocyamine kinase. This enzyme catalyzes the phosphorylation of glycocyamine using adenosine triphosphate (ATP) as the phosphate donor, yielding this compound and adenosine diphosphate (B83284) (ADP).
Reaction 1 (Primary): Glycocyamine + ATP ---(Glycocyamine Kinase)--> this compound + ADP
Since neither the consumption of ATP nor the production of ADP can be directly monitored via spectrophotometry, the production of ADP is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) enzyme system. nih.govucdavis.edu In this system, pyruvate kinase transfers a phosphate group from phosphoenolpyruvate (B93156) (PEP) to the newly generated ADP, producing pyruvate and regenerating ATP. tandfonline.comscispace.com Subsequently, lactate dehydrogenase reduces the pyruvate to lactate, a reaction that involves the oxidation of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) to NAD+. worthington-biochem.com
Reaction 2 (Coupling): ADP + Phosphoenolpyruvate ---(Pyruvate Kinase)--> ATP + Pyruvate Reaction 3 (Indicator): Pyruvate + NADH + H⁺ ---(Lactate Dehydrogenase)--> Lactate + NAD⁺
The progress of the primary reaction is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. tandfonline.comworthington-biochem.com This decrease is directly proportional to the amount of ADP produced by glycocyamine kinase, thus providing a real-time measurement of the enzyme's activity. ucdavis.edu It is crucial that the coupling enzymes (PK and LDH) are added in sufficient excess to ensure that the rate-limiting step is the primary reaction catalyzed by glycocyamine kinase. scispace.com
Table 1: Components of a Hypothetical Coupled Enzyme Assay for Glycocyamine Kinase
| Component | Role in Assay | Principle of Detection |
| Glycocyamine | Substrate | The primary reactant that is converted to the product of interest. |
| ATP | Co-substrate/Phosphate Donor | Provides the phosphate group for the synthesis of this compound. |
| Glycocyamine Kinase | Primary Enzyme | The enzyme whose activity is being measured. |
| Phosphoenolpyruvate (PEP) | Co-substrate for Coupling Reaction | Regenerates ATP by donating a phosphate group to ADP. |
| Pyruvate Kinase (PK) | Coupling Enzyme 1 | Catalyzes the conversion of ADP and PEP to ATP and pyruvate. |
| NADH | Indicator Molecule | Provides the spectrophotometric signal; its oxidation is monitored. |
| Lactate Dehydrogenase (LDH) | Coupling Enzyme 2 | Catalyzes the reduction of pyruvate to lactate, oxidizing NADH to NAD+. |
| Spectrophotometer | Detection Instrument | Measures the decrease in absorbance at 340 nm as NADH is consumed. |
Isotope Tracing Studies for Pathway Elucidation
Isotope tracing is a fundamental technique used to map metabolic pathways and quantify the contribution of various precursors to the synthesis of a specific metabolite. nih.govmdpi.com This methodology involves introducing molecules labeled with stable (non-radioactive) isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), into a biological system and tracking their incorporation into downstream compounds using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov
The primary biosynthetic pathway for glycocyamine involves the transfer of a guanidino group from arginine to glycine (B1666218). To elucidate and confirm the precursors of this compound, a stable isotope tracing experiment can be performed. In a hypothetical study, cells could be cultured in a medium where standard arginine and glycine are replaced with their isotopically labeled counterparts, for example, [U-¹³C₆, ¹⁵N₄]-Arginine and [¹³C₂, ¹⁵N]-Glycine.
After a designated incubation period, cellular metabolites are extracted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). tmiclinode.com The mass spectrometer detects the mass-to-charge ratio (m/z) of the metabolites. Unlabeled glycocyamine and this compound will appear at their natural molecular weights (M+0). However, if the labeled precursors are incorporated, the resulting glycocyamine and this compound molecules will have a higher mass, and this mass shift can be precisely detected.
For instance, the synthesis of glycocyamine from [¹³C₂, ¹⁵N]-Glycine and unlabeled arginine would result in a glycocyamine molecule with a mass increase of +3 atomic mass units (amu), reflecting the incorporation of two ¹³C atoms and one ¹⁵N atom. Subsequent phosphorylation would yield this compound (M+3). Similarly, using labeled arginine would result in a different, predictable mass shift. By measuring the relative abundance of these different isotopologues (molecules that differ only in their isotopic composition), researchers can determine the metabolic flux and confirm the biosynthetic origins of this compound.
Table 2: Expected Mass Shifts in a Hypothetical Isotope Tracing Study of this compound Biosynthesis
| Analyte | Labeled Precursor(s) | Expected Mass Shift (amu) | Resulting Isotopologue (m/z) | Pathway Confirmation |
| Glycocyamine | None (Control) | M+0 | 117.06 | Baseline molecular weight. |
| [¹³C₂, ¹⁵N]-Glycine | M+3 | 120.07 | Confirms glycine as the carbon-nitrogen backbone. | |
| [U-¹³C₁, ¹⁵N₂]-Guanidino-Arginine | M+3 | 120.07 | Confirms arginine as the guanidino group donor. | |
| [¹³C₂, ¹⁵N]-Glycine + [U-¹³C₁, ¹⁵N₂]-Guanidino-Arginine | M+6 | 123.08 | Confirms both precursors are utilized in the pathway. | |
| This compound | None (Control) | M+0 | 197.03 | Baseline molecular weight of the phosphorylated form. |
| [¹³C₂, ¹⁵N]-Glycine | M+3 | 200.04 | Shows phosphorylation of glycocyamine derived from labeled glycine. | |
| [U-¹³C₁, ¹⁵N₂]-Guanidino-Arginine | M+3 | 200.04 | Shows phosphorylation of glycocyamine derived from labeled arginine. | |
| [¹³C₂, ¹⁵N]-Glycine + [U-¹³C₁, ¹⁵N₂]-Guanidino-Arginine | M+6 | 203.05 | Confirms the entire labeled glycocyamine molecule is phosphorylated. |
Note: Expected mass shifts and m/z values are based on the incorporation of the most abundant stable isotopes and are theoretical.
Emerging Research Frontiers in Glycocyamine Phosphate Biochemistry
Unexplored Regulatory Networks and Signaling Interactions
The synthesis of glycocyamine (B1671910) is primarily catalyzed by L-arginine:glycine (B1666218) amidinotransferase (AGAT), with the subsequent methylation to creatine (B1669601) carried out by guanidinoacetate N-methyltransferase (GAMT). The regulation of this pathway is known to involve feedback inhibition, where creatine downregulates the expression of AGAT wikipedia.org. However, this represents only a fraction of a more complex regulatory landscape that is beginning to be uncovered.
Recent studies suggest a nuanced interplay between hormonal signaling and the expression of creatine synthesis enzymes. For instance, growth hormone and thyroxine have been shown to induce AGAT activity, hinting at a connection between endocrine status and cellular energy capacity nih.gov. Furthermore, sex hormones may also modulate AGAT expression, suggesting a potential basis for sex-specific differences in creatine metabolism nih.gov.
Pathological conditions can also unveil latent regulatory mechanisms. In mouse models of Duchenne muscular dystrophy (the mdx mouse), there is a significant upregulation of both AGAT and GAMT mRNA and protein levels in skeletal muscle researchgate.net. This compensatory upregulation suggests the existence of stress-responsive signaling pathways that can trigger local creatine synthesis in an attempt to meet the heightened energy demands of diseased muscle tissue researchgate.net. The specific transcription factors and signaling cascades that mediate this response are yet to be fully elucidated and represent a significant area of future research.
Moreover, the substrate availability for AGAT is influenced by other metabolic pathways, such as the urea (B33335) cycle. Inborn errors of metabolism that lead to an accumulation of ornithine, a product of the AGAT reaction, can competitively inhibit the enzyme, leading to a deficiency in glycocyamine and creatine synthesis efinegroup.com. This highlights the interconnectedness of central metabolic pathways and the potential for currently unrecognized allosteric or competitive regulators of glycocyamine synthesis. The following table summarizes known and potential regulatory influences on the key enzymes of glycocyamine metabolism.
| Enzyme | Known Regulators | Potential Unexplored Interactions |
| L-arginine:glycine amidinotransferase (AGAT) | - Feedback Inhibition: Creatine- Hormonal Induction: Growth hormone, Thyroxine- Inhibition: Ornithine | - Stress-responsive signaling pathways (e.g., in muscular dystrophy)- Crosstalk with other metabolic sensors (e.g., AMPK, mTOR)- Regulation by sex hormones |
| Guanidinoacetate N-methyltransferase (GAMT) | - Substrate availability (Glycocyamine, S-adenosylmethionine) | - Post-translational modifications- Regulation by methylation cycle status- Interaction with nutrient-sensing pathways |
Potential for Synthetic Biology Applications
The enzymatic pathway responsible for converting simple amino acids into the high-energy precursor, glycocyamine, and subsequently creatine, presents intriguing possibilities for synthetic biology. The ability to engineer cells or organisms to produce creatine de novo could have significant therapeutic and biotechnological applications.
A prominent example lies in the development of gene therapies for creatine transporter deficiency (CTD), a genetic disorder where creatine cannot be efficiently transported into cells, leading to severe neurological impairment researchgate.netphysiology.orgphysiology.org. By co-delivering the genes for AGAT and GAMT into target cells, it is possible to create an intracellular creatine synthesis factory, thereby bypassing the defective transporter researchgate.netphysiology.orgphysiology.org. This approach has shown success in patient-derived fibroblasts, where it significantly increased intracellular creatine levels researchgate.netphysiology.org. This strategy essentially reprograms the cell's metabolism to produce its own creatine, a hallmark of synthetic biology.
Beyond therapeutic applications, the enzymes of the glycocyamine pathway could be harnessed for the industrial production of creatine and its derivatives. Chemical synthesis of glycocyamine has been established and could be integrated with enzymatic steps in a synthetic biology framework wikipedia.orgwikipedia.org. Genetically engineered microorganisms could be developed to express AGAT and GAMT, potentially enabling a more sustainable and cost-effective production of creatine from renewable feedstocks. The table below outlines a conceptual synthetic biology workflow for creatine production.
| Step | Description | Key Enabling Technologies |
| 1. Enzyme Discovery and Optimization | Mining for novel AGAT and GAMT enzymes with desired properties (e.g., high activity, stability). | Metagenomics, Protein Engineering |
| 2. Host Engineering | Introducing the genes for AGAT and GAMT into a suitable microbial host (e.g., E. coli, S. cerevisiae). | Metabolic Engineering, CRISPR-Cas9 |
| 3. Pathway Optimization | Optimizing the flux of precursors (glycine, arginine, S-adenosylmethionine) towards glycocyamine and creatine synthesis. | Flux Balance Analysis, Biosensor Development |
| 4. Fermentation and Downstream Processing | Developing a robust fermentation process for large-scale production and efficient purification of creatine. | Bioprocess Engineering, Chromatography |
Cross-Kingdom Comparative Studies for Novel Insights
While the glycocyamine-creatine pathway is a hallmark of vertebrate energy metabolism, comparative studies across different kingdoms of life are revealing a more complex and ancient evolutionary history of its components. These investigations offer novel insights into the fundamental roles of guanidino compounds in biology.
The presence of glycocyamine has been reported in plants such as Citrus reticulata and Prunus persica, as well as in bacteria, indicating that the molecule itself is not exclusive to vertebrates nih.gov. The functional significance of glycocyamine in these organisms is largely unknown and presents an exciting avenue for future research.
Furthermore, enzymes with AGAT-like activity have been identified in prokaryotes. For instance, the enzyme CyrA from the cyanobacterium Cylindrospermopsis raciborskii is an L-arginine:glycine amidinotransferase involved in the biosynthesis of the toxin cylindrospermopsin nih.gov. Notably, CyrA is phylogenetically distinct from vertebrate AGAT and exhibits different kinetic properties and substrate specificity, suggesting a divergent evolutionary path for this enzymatic function nih.gov.
Within the animal kingdom, significant variations in the creatine biosynthesis pathway exist. In mammals, AGAT is predominantly active in the kidneys, while GAMT is most active in the liver, necessitating the transport of glycocyamine between these organs wikipedia.org. In contrast, studies in fish have shown that both AGAT and GAMT are strongly expressed in muscle tissue, suggesting a localized synthesis of creatine at its primary site of use researchgate.net. This decentralized strategy in fish may offer metabolic advantages in an aquatic environment.
The metabolism of related compounds in other kingdoms also provides interesting parallels. Some fungi, such as Cryptococcus neoformans, are capable of metabolizing creatinine, the breakdown product of creatine, although the capacity for creatine biosynthesis in fungi remains unclear asm.org. The table below provides a comparative overview of the presence and characteristics of the glycocyamine-creatine pathway components across different biological kingdoms.
| Kingdom | Organism Example | Presence/Characteristics of Glycocyamine-Creatine Pathway |
| Animalia (Vertebrates) | Human, Rat, Fish | Well-established pathway. Tissue-specific expression of AGAT and GAMT varies (e.g., kidney-liver axis in mammals vs. muscle-centric in fish) wikipedia.orgresearchgate.net. |
| Animalia (Invertebrates) | Octopus, Crab | Possess skeletal muscle, but the specifics of glycocyamine/creatine metabolism are not well-documented nih.gov. |
| Plantae | Citrus reticulata, Prunus persica | Glycocyamine has been detected, but its metabolic origin and function are unknown nih.gov. |
| Fungi | Cryptococcus neoformans | Can metabolize creatinine; creatine biosynthesis pathway is not well-characterized asm.org. |
| Bacteria | Cylindrospermopsis raciborskii | Possesses a phylogenetically distinct L-arginine:glycine amidinotransferase (CyrA) with different kinetic properties than the vertebrate enzyme nih.gov. |
These cross-kingdom comparisons not only shed light on the evolution of energy metabolism but also have the potential to uncover novel enzymes and regulatory mechanisms that could be exploited for synthetic biology and therapeutic purposes.
Q & A
Q. How is Glycocyamine phosphate structurally characterized, and what distinguishes it from other phosphagens?
this compound (molecular weight: 195 g/mol) consists of a glycocyamine backbone (N-(aminoiminomethyl)-glycine) linked to a phosphate group. Its structural uniqueness lies in the guanidino group and the absence of methyl groups compared to creatine phosphate. Differentiation from other phosphagens (e.g., creatine phosphate, taurocyamine phosphate) requires techniques like nuclear magnetic resonance (NMR) for guanidino group identification and ion-exchange chromatography to separate phosphagens based on charge and molecular weight .
Q. What methodologies are used to quantify this compound in biological tissues?
- Colorimetric assays : The Sakaguchi reaction detects guanidino groups via α-naphthol and hypobromite, with specificity enhanced by adsorption steps using Lloyd's reagent to remove interfering compounds .
- Enzymatic hydrolysis : Glycocyamine kinase activity can be measured by coupling phosphate transfer to ADP, followed by luciferase-based ATP detection .
- Chromatography : Ion-exchange or high-performance liquid chromatography (HPLC) separates phosphagens, validated against known standards .
Q. What is the metabolic role of this compound in creatine biosynthesis?
this compound serves as an intermediate in creatine synthesis. Glycocyamine (GAA) is first phosphorylated by glycocyamine kinase, then methylated by guanidinoacetate N-methyltransferase (GAMT) to form creatine phosphate. This pathway is critical in tissues with high energy demands (e.g., muscle, brain), where creatine phosphate acts as an ATP buffer .
Advanced Research Questions
Q. How does glycocyamine kinase achieve substrate specificity for this compound?
Glycocyamine kinase employs a conserved binding pocket that recognizes the guanidino group via hydrogen bonding with aspartate residues. The enzyme follows an associative phosphoryl transfer mechanism, where the transition state involves pentagonal bipyramidal geometry around the phosphorus atom. Mutagenesis studies of key residues (e.g., D149 in the active site) reveal reduced catalytic efficiency, confirming their role in substrate recognition .
Q. What experimental designs can address contradictions in tissue-specific this compound synthesis?
Discrepancies in synthesis pathways (e.g., liver vs. kidney) can be resolved using:
- Isotope tracing : Administering ¹⁵N-labeled glycocyamine to track methylation and phosphorylation across tissues.
- Knockout models : GAMT or glycocyamine kinase knockout animals to identify compensatory pathways.
- Cross-species comparisons : Analyze phosphagen distribution in marine invertebrates (e.g., sea urchins) to infer evolutionary conservation .
Q. How can researchers mitigate interference from creatine phosphate when analyzing this compound?
- Selective hydrolysis : Creatine phosphate is labile under acidic conditions (pH < 2), while this compound remains stable.
- Chromatographic separation : Use anion-exchange resins with gradient elution to resolve overlapping peaks .
- Enzymatic depletion : Pre-treat samples with creatine kinase to hydrolyse creatine phosphate, leaving this compound intact .
Q. What evolutionary insights arise from the distribution of this compound in primitive spermatozoa?
this compound is prevalent in marine invertebrates (e.g., sea urchins) as a "primitive" phosphagen, suggesting an evolutionary transition to creatine phosphate in vertebrates. Comparative studies of sperm motility and energy metabolism in species with different phosphagens can clarify adaptive advantages of high phosphate-group transfer potential .
Q. How do analytical challenges in detecting this compound impact data reproducibility?
- Matrix effects : Tissue homogenates rich in ATP or arginine derivatives can interfere with colorimetric assays. Validate methods using spike-recovery experiments .
- Standardization : Use synthetic this compound (≥95% purity) for calibration curves, verified via mass spectrometry .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
